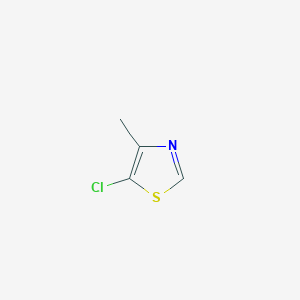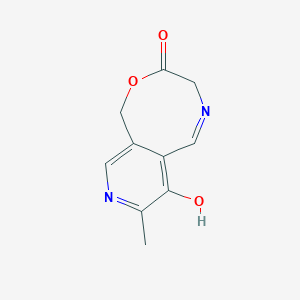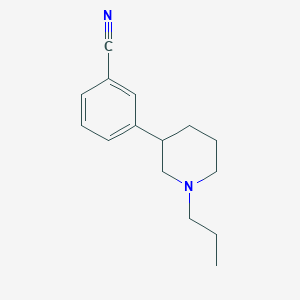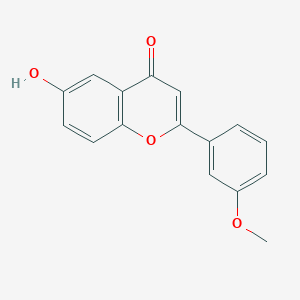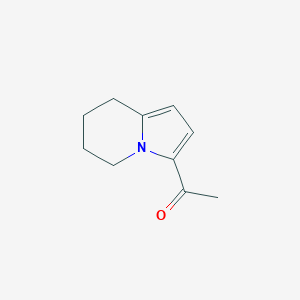
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is not fully understood, but research has suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone can have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone, including further investigation into its mechanism of action, potential side effects, and applications in other areas of research. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
One of the most common methods for synthesizing 1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone is through a reaction between 3-indolylacetic acid and ethyl chloroformate. This reaction results in the formation of the desired compound and is relatively simple to carry out.
Aplicaciones Científicas De Investigación
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone has been used in various scientific research applications, including studies on its potential as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Propiedades
Número CAS |
156237-92-2 |
|---|---|
Nombre del producto |
1-(5,6,7,8-Tetrahydroindolizin-3-yl)ethanone |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(5,6,7,8-tetrahydroindolizin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h5-6H,2-4,7H2,1H3 |
Clave InChI |
QREVDVWKNINTNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C2N1CCCC2 |
SMILES canónico |
CC(=O)C1=CC=C2N1CCCC2 |
Sinónimos |
Ethanone, 1-(5,6,7,8-tetrahydro-3-indolizinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



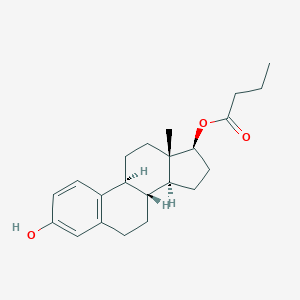
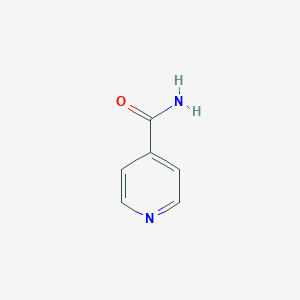
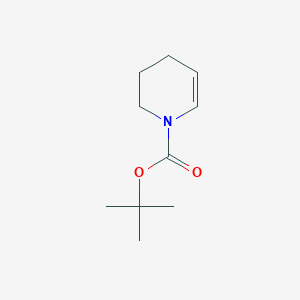
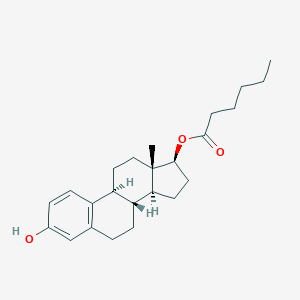
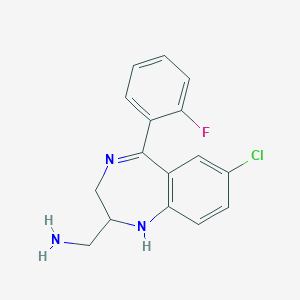
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
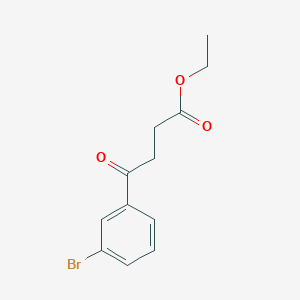
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
